molecular formula C33H28NNaO9 B8117395 sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate;hydrate

sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate;hydrate

Cat. No.: B8117395
M. Wt: 605.6 g/mol
InChI Key: KWTLZXVMCBZVSX-UJXPALLWSA-M
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Preparation Methods

The synthesis of A-317491 (sodium salt hydrate) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:

    Step 1: Preparation of the core structure, which involves the formation of the benzenetricarboxylic acid derivative.

    Step 2: Introduction of the phenoxyphenylmethyl group and the tetrahydronaphthalenylamino group.

    Step 3: Formation of the final product by combining the intermediate compounds under specific reaction conditions.

Industrial production methods are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production .

Chemical Reactions Analysis

A-317491 (sodium salt hydrate) undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenylmethyl group.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

A-317491 (sodium salt hydrate) has a wide range of scientific research applications:

Mechanism of Action

A-317491 (sodium salt hydrate) exerts its effects by inhibiting the P2X3 receptor-mediated calcium influx. This inhibition decreases the activation of sensory neurons, leading to a reduction in neuropathic and inflammatory pain. The molecular targets of A-317491 are the P2X3 and P2X2/3 receptors, which are involved in the transmission of pain signals. By blocking these receptors, the compound effectively reduces pain perception .

Comparison with Similar Compounds

A-317491 (sodium salt hydrate) is unique due to its high selectivity and potency as a P2X3 and P2X2/3 receptor antagonist. Similar compounds include:

A-317491 stands out due to its specific inhibition of P2X3 and P2X2/3 receptors, making it a valuable tool in pain research and potential therapeutic applications.

Properties

IUPAC Name

sodium;4,5-dicarboxy-2-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO8.Na.H2O/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22;;/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41);;1H2/q;+1;/p-1/t29-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTLZXVMCBZVSX-UJXPALLWSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)[O-])C(=O)O)C(=O)O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)[O-])C(=O)O)C(=O)O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28NNaO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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